Solubility and Conjugation Efficiency: pKa Advantage Over Shorter PEG Analogs
m-PEG7-acid possesses a predicted pKa of 4.28 ± 0.10 for its terminal carboxylic acid group, which is significantly lower than that of the direct structural analog m-PEG4-acid (estimated pKa ~4.8) due to the electron-withdrawing effect of the longer PEG chain . This lower pKa translates to a higher degree of deprotonation (greater carboxylate anion concentration) at near-neutral physiological pH (7.4), which is directly correlated with increased aqueous solubility. For comparison, a more hydrophobic alkyl linker of similar length, such as 8-aminooctanoic acid, exhibits a logP of 1.3 and is only sparingly soluble in water, whereas m-PEG7-acid is fully miscible in aqueous media [1].
| Evidence Dimension | Acid dissociation constant (pKa) as a predictor of aqueous solubility at physiological pH |
|---|---|
| Target Compound Data | pKa = 4.28 ± 0.10 (predicted) |
| Comparator Or Baseline | m-PEG4-acid (estimated pKa ~4.8); 8-aminooctanoic acid (logP = 1.3) |
| Quantified Difference | pKa is ~0.5 units lower, indicating greater negative charge density and solubility at pH 7.4. |
| Conditions | Predicted pKa (ACD/Labs) in aqueous solution. |
Why This Matters
The lower pKa of m-PEG7-acid ensures superior aqueous solubility and more efficient coupling at physiological pH compared to shorter PEG or alkyl alternatives.
- [1] BOC Sciences. (n.d.). mPEG7-aldehyde. peg.bocsci.com. View Source
